molecular formula C21H21BrN4O2 B2752437 N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251623-45-6

N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2752437
CAS No.: 1251623-45-6
M. Wt: 441.329
InChI Key: LBDAKKSRAUVFTB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a 4-bromo-3-methylphenyl substituent at the 4-position and a morpholine-4-carbonyl group at the 3-position. The 7-methyl group further modulates its electronic and steric properties.

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDAKKSRAUVFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves multiple steps, starting with the preparation of the brominated phenyl precursor. The synthetic route typically includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amination: Attachment of the amino group to the brominated phenyl ring.

    Naphthyridine Formation: Construction of the naphthyridine core through cyclization reactions.

    Morpholino Group Addition: Incorporation of the morpholino group via nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly as an inhibitor of specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure is distinguished by the combination of a bromo-substituted aryl group and a morpholine-carbonyl moiety , which contrasts with other 1,8-naphthyridine derivatives. Key analogs include:

Substituent Effects on Physicochemical Properties

  • Bromo vs. Methoxy Groups: Bromine’s electron-withdrawing nature (as in the target and 3e) may reduce solubility compared to electron-donating methoxy groups (e.g., 3f and BI90242).
  • Morpholine-Carbonyl Group : Present in both the target and BI90242, this group likely enhances solubility due to morpholine’s polarity. Its absence in analogs like 3e and 19 correlates with lower yields (e.g., 22% for 19) .
  • Trifluoromethyl (CF₃): Found in 3e, 3f, and 4a, CF₃ significantly increases metabolic stability but may reduce synthetic yields (e.g., 3h: 61%) compared to non-CF₃ derivatives .

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : 284.1 g/mol
  • CAS Number : 149105-06-6

The presence of the bromine atom, morpholine group, and naphthyridine core contributes to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Preparation of Intermediates : Starting from 4-bromo-3-methylbenzoyl chloride, it is reacted with morpholine in the presence of a base like triethylamine.
  • Formation of the Naphthyridine Core : Subsequent reactions involve cyclization and functionalization to form the naphthyridine structure.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. The specific mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have explored the compound's activity in different biological contexts:

  • Anticancer Studies :
    • In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 50 µM.
    • Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    • A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against Staphylococcus aureus and 30 µg/mL against Escherichia coli.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)20
AnticancerA549 (lung cancer)30
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli30

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